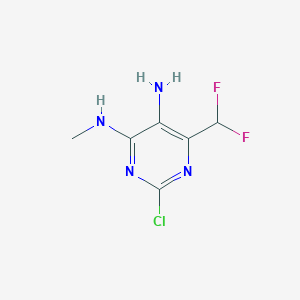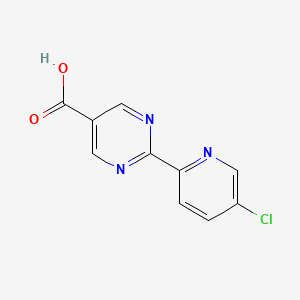
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate pyrimidine derivatives. One common method includes the use of a Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research focuses on its antitumor and antifibrotic activities, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen production and the suppression of collagen prolyl 4-hydroxylases. This leads to reduced fibrosis and improved tissue health .
Similar Compounds:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar structure but lack the chlorine atom.
5-Chloropyridine-2-carboxylic acid derivatives: These compounds have the chloropyridine moiety but differ in the attached functional groups.
Uniqueness: this compound is unique due to the presence of both pyridine and pyrimidine rings, along with the chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
| 1447607-63-7 | |
Formule moléculaire |
C10H6ClN3O2 |
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16) |
Clé InChI |
ATFJUHULFMCILC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)C2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



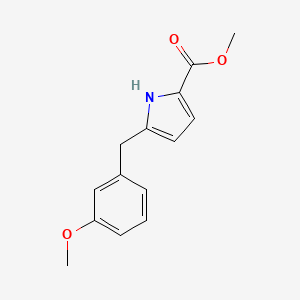

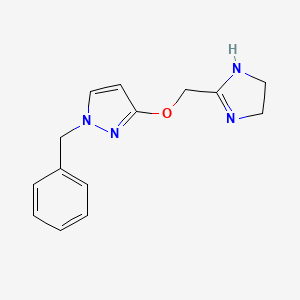
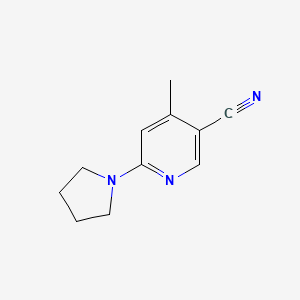
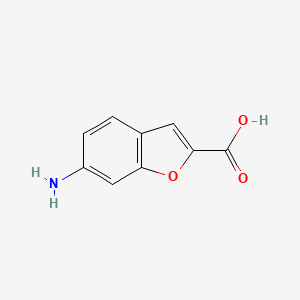

![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)




![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
